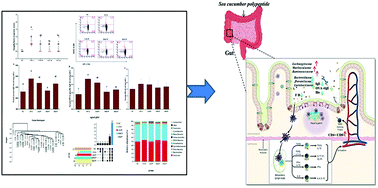Effect of sea cucumber peptides on the immune response and gut microbiota composition in ovalbumin-induced allergic mice†
Food & Function Pub Date: 2022-05-04 DOI: 10.1039/D2FO00536K
Abstract
The prevalence of food allergies has increased in Asian countries. The aim of this study was to determine the potential value of sea cucumber peptide (SCP) for anti-allergic therapeutics in terms of their effect on immune response and gut microbiota composition. Results exhibited that SCP could significantly improve the allergy symptoms caused by ovalbumin and could reduce the risk of IgE mediated allergic disorders, as well as repair the morphological damage in the colon. Flow cytometry analysis indicated that SCP could improve the ratio of CD4+/CD8+ T lymphocytes. 16S rRNA results indicated that SCP could differently impact the composition of microbiota. The relative abundances of Bacteroidetes and Firmicutes and the Bacteroidetes/Firmicutes ratio were altered in normal mice. When compared with the OVA treated group, the SCP treated groups showed an increase in the relative abundance of Lachnospiraceae, Muribaculaceae and Ruminococcaceae, and a decrease in Bacteroidaceae, Prevotellaceae, and Lactobacillaceae. These results demonstrate that SCP exhibits potential antiallergic activities in a mouse model of ovalbumin allergy by regulating intestinal microbiota diversity and upregulating the immune response of T lymphocyte subpopulations, which might provide important evidence that SCP can be developed into a novel functional food for inhibiting ovalbumin allergy.


Recommended Literature
- [1] Snowballs, quantum solvation and coordination: lead ions inside small helium droplets
- [2] Back cover
- [3] Theory and simulation of organic solar cell model compounds: from atoms to excitons
- [4] Relaxation dynamics of deeply supercooled confined water in l,l-diphenylalanine micro/nanotubes†
- [5] Beckmann rearrangement of 1,2,3,8-tetrahydro-1-hydroxyiminocyclopent[a]indene and 1,2,3,4-tetrahydro-1-hydroxyiminofluorene
- [6] Pair aligning improved motility of Quincke rollers†
- [7] Calcium phosphate-based materials of natural origin showing photocatalytic activity†
- [8] Black-phosphorus crystal growth model deduced from the product distribution state under different process factors†
- [9] Direct determination of chlorhexidine in urine by high-performance liquid chromatography
- [10] Highly stereoselective reduction of prochiral ketones by a bacterial reductase coupled with cofactor regeneration†

Journal Name:Food & Function
Research Products
-
Ethylenediamine dihydrochloride
CAS no.: 333-18-6
-
CAS no.: 2413-38-9
-
CAS no.: 104-12-1
-
5-fluoro-2-hydroxybenzoic acid
CAS no.: 345-16-4
-
CAS no.: 87-91-2
-
CAS no.: 2587-02-2









